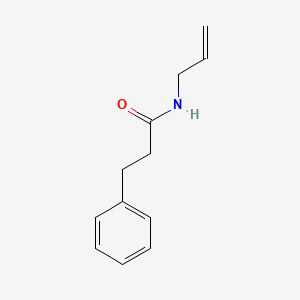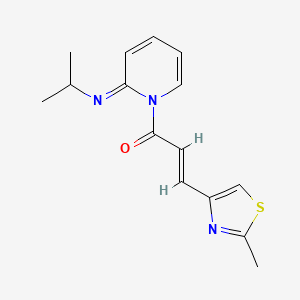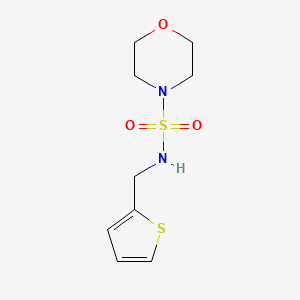
N-Allylbenzenepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-Allylbenzenepropanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, N-Allylbenzenepropanamide can increase the levels of acetylcholine in the nervous system, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-Allylbenzenepropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to cells. Additionally, N-Allylbenzenepropanamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Allylbenzenepropanamide in laboratory experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in the nervous system and for developing new treatments for neurological disorders. However, one limitation of using N-Allylbenzenepropanamide in laboratory experiments is its potential toxicity. It can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Allylbenzenepropanamide. One area of research is the development of new treatments for neurological disorders such as Alzheimer's disease. N-Allylbenzenepropanamide has shown promise in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. Another area of research is the investigation of N-Allylbenzenepropanamide's antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. While there are limitations to its use in certain experiments, N-Allylbenzenepropanamide has shown promise in the development of new treatments for neurological disorders and other diseases. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
N-Allylbenzenepropanamide is synthesized through a reaction between allyl bromide and 3-phenylpropanoic acid. The reaction is catalyzed by potassium carbonate and is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Allylbenzenepropanamide has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
3-phenyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSOGHGUSJMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-prop-2-enylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)



![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)



![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)